(Z)-3-((2,5-dimethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(2,5-dimethylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c1-14-7-8-15(2)19(9-14)25-12-17(11-24)22-26-20(13-29-22)18-10-16-5-3-4-6-21(16)28-23(18)27/h3-10,12-13,25H,1-2H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOXTKKUIDQDDM-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-((2,5-dimethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a synthetic derivative that combines a thiazole moiety with a chromene structure. This combination is of significant interest due to the potential biological activities associated with both structural components. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and chromene units. The structural features include:
- Thiazole Ring : Known for its electron-withdrawing properties, enhancing the compound's reactivity.
- Chromene Moiety : Contributes to the compound's stability and biological activity.
Antimicrobial Activity
Research indicates that compounds with thiazole rings exhibit notable antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. The compound has been evaluated for its antimicrobial activity against both gram-positive and gram-negative bacteria.
| Concentration (mg/L) | Zone of Inhibition (mm) |
|---|---|
| 0 | 0 |
| 25 | 10 |
| 50 | 15 |
| 75 | 20 |
| 100 | 25 |
This table summarizes the antimicrobial efficacy observed in vitro, indicating a dose-dependent increase in activity.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation in various cell lines. For example, its effect on A549 (lung cancer) and MCF7 (breast cancer) cell lines was evaluated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Induction of apoptosis |
| MCF7 | 12 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may induce apoptosis and halt cell cycle progression in cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the thiazole and chromene rings significantly affect biological activity. For instance:
- Electron-Withdrawing Groups : Enhance anticancer activity by stabilizing the active form of the drug.
- Hydrophobic Interactions : Improve binding affinity to target proteins involved in cancer progression.
Case Studies
- Antimicrobial Study : A study published in Medicinal Chemistry demonstrated that derivatives similar to our compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, highlighting the importance of substituents on the thiazole ring for enhancing activity .
- Anticancer Research : Another investigation focused on thiazole derivatives reported that modifications led to increased cytotoxicity against various cancer cell lines, suggesting that our compound might share similar mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of “(Z)-3-((2,5-dimethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile,” we compare it with two structurally analogous acrylonitrile-thiazole derivatives:
Table 1: Structural and Molecular Comparison
Key Observations:
Structural Variations: The target compound uniquely incorporates a coumarin moiety, which is absent in the other analogs. The nitro and hydroxyl groups in introduce polarity, likely improving aqueous solubility compared to the hydrophobic 2,5-dimethylphenyl group in the target compound.
Molecular Weight and Complexity :
- The target compound has the highest molecular weight (438.5 g/mol), attributed to the coumarin ring. This could influence its pharmacokinetic profile, such as slower metabolic clearance.
- The simpler analogs (365.9–383.8 g/mol) may exhibit better bioavailability due to reduced steric hindrance.
Functional Group Implications :
- The acrylonitrile group in all compounds provides a reactive nitrile functional group, which can participate in click chemistry or act as a Michael acceptor in enzyme inhibition .
- The thiazole ring in all analogs contributes to π-π stacking interactions, critical for binding to biological macromolecules.
Research Findings and Gaps :
- Biological Activity: While none of the compounds have fully published bioactivity data, the coumarin-thiazole hybrid in the target compound is hypothesized to exhibit dual functionality (e.g., fluorescence-based imaging and kinase inhibition). In contrast, the chlorinated analogs may prioritize antimicrobial or antifungal applications .
- Synthetic Accessibility : The synthesis of the target compound likely requires multi-step coupling of coumarin derivatives with thiazole intermediates, whereas the chlorinated analogs may be synthesized via simpler Ullmann or Suzuki-Miyaura reactions .
- Data Limitations : Critical parameters such as melting points, solubility, and toxicity profiles are absent for all three compounds, underscoring the need for comprehensive experimental studies.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing (Z)-3-((2,5-dimethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile?
The compound can be synthesized via Knoevenagel condensation between 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile and aldehydes, catalyzed by triphenylphosphine in PEG-600 as a green solvent . Key factors include:
- Catalyst choice : Triphenylphosphine enhances reaction efficiency.
- Solvent optimization : PEG-600 improves yield (up to 85%) and reduces environmental impact.
- Temperature control : Reflux conditions (80–100°C) for 3–5 hours ensure completion .
Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?
- 1H/13C-NMR : Confirm the (Z)-configuration via coupling constants (e.g., acrylonitrile proton splitting patterns) and aromatic/amide proton integration .
- IR spectroscopy : Validate the presence of nitrile (C≡N, ~2220 cm⁻¹), carbonyl (C=O, ~1700 cm⁻¹), and thiazole ring vibrations .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 446.30 for related analogs) confirm molecular weight .
Q. How can researchers ensure purity during synthesis and purification?
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients for intermediates.
- Recrystallization : Ethanol or methanol recrystallization removes unreacted starting materials .
- HPLC : Monitor purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. What computational strategies can predict the α-glucosidase inhibitory activity of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with α-glucosidase active sites (e.g., catalytic residues Asp214/Arg281).
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with IC₅₀ values from bioassays .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. How can contradictory bioactivity data between structurally similar analogs be resolved?
- Assay standardization : Ensure consistent enzyme sources (e.g., recombinant human α-glucosidase vs. rat intestinal extracts).
- Statistical analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent polarity in assay buffers) .
- Meta-analysis : Compare IC₅₀ values across studies (e.g., 64% yield for compound 13 vs. lower yields for halogenated analogs) to isolate substituent effects .
Q. What experimental designs optimize substituent modifications on the thiazole ring for enhanced bioactivity?
- DoE (Design of Experiments) : Use fractional factorial designs to screen substituents (e.g., -Cl, -CH₃, -OCH₃) and reaction conditions .
- Parallel synthesis : Generate libraries via microwave-assisted reactions (e.g., 10-minute cycles at 120°C) for rapid screening .
- SAR analysis : Correlate electron-donating groups (e.g., 2,5-dimethylphenyl) with improved inhibition via Hammett σ constants .
Q. How can crystallography resolve ambiguities in the compound’s stereochemical configuration?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., DMSO/water mixtures) and refine structures using SHELXL .
- Powder XRD : Validate bulk crystallinity and phase purity .
- Synchrotron radiation : High-resolution data (<0.8 Å) clarifies bond angles and torsional strain in the acrylonitrile moiety .
Methodological Notes
- Synthetic scalability : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., Cyrene) for greener workflows .
- Data reproducibility : Archive raw spectral data in repositories like Zenodo or Figshare for peer validation.
- Cross-disciplinary integration : Combine flow chemistry (e.g., continuous Knoevenagel reactors) with automated analytics (HPLC-MS) for high-throughput workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
